3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVWIIJODVBCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371488 | |
| Record name | 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-84-2 | |
| Record name | 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Amidoxime Precursor
The synthesis begins with the preparation of the amidoxime intermediate, a critical precursor for 1,2,4-oxadiazole ring formation. Reacting 3-(trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as N,N-diisopropylethylamine (DIEA) generates the corresponding amidoxime. This exothermic reaction typically proceeds in dichloromethane (CHCl) at 20°C for 24 hours, with the base neutralizing hydrochloric acid byproducts. The amidoxime’s structure is confirmed via H NMR and IR spectroscopy, with characteristic N–H and C=N stretches observed at 3300–3400 cm and 1640–1680 cm, respectively.
Cyclization with Chloroacetyl Chloride
In the second step, the amidoxime undergoes cyclodehydration with chloroacetyl chloride to form the 1,2,4-oxadiazole core. The reaction is conducted in toluene under reflux (110°C) for 24 hours, facilitating nucleophilic attack by the amidoxime’s oxygen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. DIEA again serves as an acid scavenger, ensuring efficient cyclization. Purification via column chromatography or recrystallization from methanol yields the target compound as a white crystalline solid. While the exact yield is unspecified in available literature, analogous procedures for 3,5-disubstituted-1,2,4-oxadiazoles report yields of 35–93% depending on substituent electronic effects.
Table 1: Reaction Conditions for Conventional Two-Step Synthesis
| Step | Reagents | Solvent | Temperature | Time | Key Observations |
|---|---|---|---|---|---|
| 1 | DIEA, NHOH·HCl | CHCl | 20°C | 24 h | Exothermic; requires base |
| 2 | Chloroacetyl chloride | Toluene | 110°C | 24 h | Reflux conditions; moderate yield |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a viable alternative to conventional heating, reducing reaction times from hours to minutes. In a modified protocol, the amidoxime and chloroacetyl chloride are irradiated at 150°C in acetonitrile for 15–30 minutes, achieving cyclization yields comparable to traditional methods. This approach minimizes solvent use and energy consumption, aligning with green chemistry principles. However, scalability challenges and the need for specialized equipment limit its industrial adoption.
Superbase-Mediated One-Pot Method
A one-pot synthesis employing NaOH/DMSO as a superbase medium enables direct coupling of 3-(trifluoromethyl)benzamide with chloroacetonitrile at room temperature. This method bypasses the amidoxime isolation step, simplifying purification. Despite advantages in operational simplicity, competing hydrolysis of the nitrile group under basic conditions often necessitates stoichiometric adjustments, yielding the target compound in 11–90% depending on substrate reactivity.
Table 2: Comparison of Synthetic Methods
| Method | Time | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Conventional | 48 h | 35–93% | Robust; scalable | Long duration; moderate yields |
| Microwave-assisted | 0.5–1 h | 50–90% | Rapid; energy-efficient | Specialized equipment required |
| Superbase one-pot | 4–24 h | 11–90% | Simplified workflow; fewer steps | Sensitivity to moisture |
Optimization and Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance amidoxime solubility but may promote side reactions with chloroacetyl chloride. Nonpolar solvents such as toluene favor cyclization by stabilizing the transition state. Triethylamine (TEA) and DIEA are preferred bases due to their low nucleophilicity, minimizing undesired acylations.
Temperature and Stoichiometry
Elevated temperatures (80–110°C) accelerate cyclization but risk decomposition of the chloromethyl group. A molar ratio of 1:1.2 (amidoxime:chloroacetyl chloride) ensures complete conversion while avoiding excess reagent accumulation.
Characterization and Analytical Data
The final product exhibits a molecular ion peak at m/z 262.62 ([M+H]) in high-resolution mass spectrometry (HRMS), consistent with the molecular formula CHClFNO. F NMR reveals a singlet at −62.5 ppm for the trifluoromethyl group, while H NMR displays a triplet at 4.85 ppm (J = 6.5 Hz) for the chloromethyl (–CHCl) protons.
Applications and Derivatives
3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole serves as a key intermediate in bioactive molecule synthesis. Its chloromethyl group undergoes nucleophilic substitution with amines or thiols, enabling access to analogs with enhanced pharmacokinetic properties. Recent studies highlight its utility in developing kinase inhibitors and antimicrobial agents, though detailed pharmacological data remain proprietary .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.
Oxidation Products: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole span several fields, including medicinal chemistry, material science, and agrochemicals.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. The presence of the trifluoromethyl group enhances biological activity due to its electron-withdrawing nature, which can influence the compound's interaction with biological targets .
- Anticancer Potential : Studies have shown that compounds containing the oxadiazole moiety can demonstrate anticancer activity. The chloromethyl group may facilitate further modifications leading to more potent derivatives .
Material Science
- Fluorescent Materials : The unique electronic properties of this compound make it a candidate for developing fluorescent materials. Its ability to emit light under UV radiation can be utilized in various applications such as sensors and imaging technologies .
- Polymer Chemistry : This compound can serve as a building block in the synthesis of polymers with enhanced thermal and chemical stability due to the presence of both chloromethyl and trifluoromethyl substituents .
Agrochemicals
- Pesticide Development : The structural characteristics of this compound suggest potential use in developing new pesticides. The oxadiazole ring system is known for its effectiveness against various pests due to its ability to disrupt biological processes .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antibacterial activity. The results indicated that compounds with the trifluoromethyl group exhibited significantly higher activity against Gram-positive bacteria compared to their non-fluorinated counterparts. This highlights the importance of fluorination in enhancing bioactivity .
Case Study 2: Fluorescent Properties
Research conducted at a leading university explored the photophysical properties of various oxadiazoles, including this compound. The study found that this compound exhibited strong fluorescence in solution and solid states, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes .
Case Study 3: Pesticidal Activity
In an agrochemical study published in Pest Management Science, researchers synthesized several oxadiazole derivatives and tested their efficacy against common agricultural pests. The findings revealed that certain derivatives showed promising results in terms of toxicity and selectivity towards target pests, suggesting potential for development into commercial pesticide formulations .
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Biological Activity
3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H6ClF3N2O
- Molecular Weight : 262.62 g/mol
- CAS Number : 175205-84-2
- IUPAC Name : this compound
- SMILES Notation : ClCC1=NOC(C(C=C2)=CC=C2C(F)(F)F)=N1
Biological Activities
The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets. Research indicates that derivatives of oxadiazoles exhibit a wide range of pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 9.27 |
| CaCo-2 (Colon cancer) | 2.76 |
| 3T3-L1 (Mouse embryo) | 1.143 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity, making it a promising scaffold for further drug development .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds in this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activity. For example:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentrations (MICs) for certain derivatives have been reported as low as 2 µg/ml against resistant strains, indicating a strong potential for therapeutic use in treating infections .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit various enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation.
- Interaction with Receptors : Certain derivatives demonstrate affinity for specific receptors involved in cellular signaling pathways, potentially modulating responses related to cancer and inflammation.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies illustrate the effectiveness of oxadiazole derivatives in preclinical settings:
- A study conducted by Villemagne et al. synthesized novel oxadiazole compounds that exhibited potent anti-tubercular activity with an EC value of 0.072 µM against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .
- Another research effort demonstrated that modifications to the oxadiazole structure could enhance selectivity and potency against specific tumor types, paving the way for targeted therapies .
Q & A
Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and its derivatives?
The synthesis typically involves coupling chloromethyl-substituted intermediates with trifluoromethylphenyl precursors. For example:
- Route 1 : Reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates with appropriate acylating agents under reflux conditions in solvents like toluene or THF. Catalysts such as NaH or Cs₂CO₃ are used to promote cyclization .
- Route 2 : Utilizing Staudinger/aza-Wittig reactions for bis-oxadiazole derivatives, where imidamide precursors are coupled with activated esters. Purification is achieved via flash column chromatography (e.g., SiO₂, hexane/EtOAc gradients) .
- Key considerations : Control of reaction temperature (50–100°C) and moisture-free conditions are critical to avoid side reactions like hydrolysis of the chloromethyl group .
Q. How is the structural integrity of this compound validated post-synthesis?
A multi-technique approach is employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) and substituent positions. ¹⁹F NMR verifies the trifluoromethyl group (δ -60 to -65 ppm) .
- High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., C₁₁H₈ClF₃N₂O requires [M+H]⁺ = 283.03) .
- Chiral purity : Supercritical fluid chromatography (SFC) is used to quantify enantiomeric excess (e.g., 97% ee reported for analogs) .
Q. What in vitro assays are used to screen its pharmacological activity?
- Anticancer activity : Caspase-3/7 activation assays and flow cytometry (e.g., cell cycle arrest in G₁ phase) in cancer cell lines like T47D (breast) and HCT-116 (colorectal) .
- Antioxidant potential : DPPH radical scavenging assays at 517 nm to evaluate electron-donating capacity .
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive pathogens (e.g., S. aureus) via broth microdilution .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of the oxadiazole core impact biological activity?
- Substituent effects :
- 3-position : Replacing phenyl with pyridyl (e.g., 5-chloropyridin-2-yl) enhances apoptosis-inducing activity in MX-1 tumor models .
- 5-position : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability, while bulky groups (e.g., tert-butyldimethylsilyloxy) reduce solubility but increase target affinity .
- SAR rationale : Computational docking (e.g., AutoDock Vina) identifies steric and electronic compatibility with targets like TIP47 (IGF II receptor binding protein) .
Q. How can researchers resolve contradictions in cell line-specific activity profiles?
- Case example : A compound may show IC₅₀ = 1.2 µM in T47D cells (breast cancer) but no activity in A549 (lung cancer). Strategies include:
Q. What computational methods aid in target identification and mechanism elucidation?
- Molecular docking : Predict binding modes to hypoxia-inducible factor (HIF-1α) or nicotinic receptors (e.g., α7 nAChR) using crystal structures (PDB: 1H2M) .
- QSAR modeling : Relate substituent logP values to antibacterial activity (e.g., MIC vs. Gram-positive bacteria) .
- Metabolic stability prediction : CYP450 isoform interaction studies via liver microsomal assays .
Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?
- Chiral synthesis : Iridium-catalyzed asymmetric amination (e.g., (S)-BINAP ligands) achieves >95% ee for analogs .
- Resolution techniques : Chiral stationary phases in SFC or HPLC (e.g., Chiralpak AD-H column) .
- Analytical validation : Circular dichroism (CD) spectroscopy confirms absolute configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
